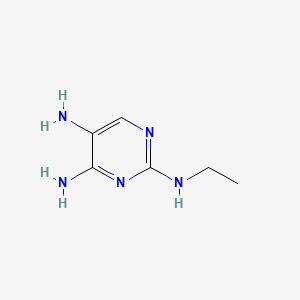

N2-Ethylpyrimidine-2,4,5-triamine

Description

Properties

CAS No. |

100524-49-0 |

|---|---|

Molecular Formula |

C6H11N5 |

Molecular Weight |

153.189 |

IUPAC Name |

2-N-ethylpyrimidine-2,4,5-triamine |

InChI |

InChI=1S/C6H11N5/c1-2-9-6-10-3-4(7)5(8)11-6/h3H,2,7H2,1H3,(H3,8,9,10,11) |

InChI Key |

WBWBOURCSZDXMI-UHFFFAOYSA-N |

SMILES |

CCNC1=NC=C(C(=N1)N)N |

Synonyms |

Pyrimidine, 4,5-diamino-2-ethylamino- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Key Structural Analogues of N2-Ethylpyrimidine-2,4,5-triamine

Preparation Methods

Starting Materials and Precursor Design

The synthesis of N²-ethylpyrimidine-2,4,5-triamine often begins with halogenated pyrimidine cores, such as 2-chloro-4,5-diaminopyrimidine or 2,4,5-trichloropyrimidine. These substrates enable sequential SNAr reactions, where chlorine atoms are displaced by nucleophiles like ethylamine. For example, 2-chloro-4,5-diaminopyrimidine reacts with ethylamine in acetonitrile or dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate or sodium hydride) to yield the N²-ethyl derivative. The reaction typically proceeds at room temperature or with mild heating (40–60°C), achieving moderate to high yields (50–85%) depending on the substitution pattern.

Solvent and Base Optimization

Polar aprotic solvents such as acetonitrile or 1,2-dimethoxyethane (DME) enhance nucleophilicity and reaction rates. In a representative procedure from Ambeed (2020), ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate underwent displacement with 3-aminopyrrolidine in DME, yielding 90% product after 10 minutes at room temperature. Similarly, sodium methoxide or potassium tert-butoxide deprotonates ethylamine, facilitating its attack on the electron-deficient pyrimidine ring.

Reductive Amination and Hydrogenation Strategies

Styryl Intermediate Reduction

A patent by PMC (2008) highlights the use of styryl-protected pyrimidines, where a styryl group at the 6-position stabilizes the ring during substitutions. For instance, 2,4-dichloro-6-styrylpyrimidine reacts with ethylamine to form a di-substituted intermediate, which is hydrogenated over palladium on carbon (Pd/C) to remove the styryl group and yield the target triamine. This method avoids over-reduction of amino groups and achieves yields of 70–80%.

Catalytic Hydrogenation Conditions

Hydrogenation at atmospheric pressure (1 atm H₂) in ethanol or methanol ensures selective reduction of unsaturated bonds without affecting amino groups. Post-hydrogenation purification via column chromatography or recrystallization from ethyl acetate or dichloromethane enhances product purity.

Oxidative Functionalization and Diazotization

Nitrosation and Diazonium Salt Formation

A 1949 patent (US2584024A) describes converting diamino-alkoxypyrimidines to triamino derivatives using nitrous acid. For example, 2,4-diamino-6-ethoxypyrimidine treated with sodium nitrite in sulfuric acid at 25–30°C undergoes diazotization, followed by reduction to introduce the third amino group. Adapting this method, N²-ethylpyrimidine-2,4,5-triamine could be synthesized by substituting the ethoxy group with ethylamine prior to nitrosation.

Oxidation of Thioethers

Methylsulfonyl groups serve as effective leaving groups in SNAr reactions. Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate reacts with ethylamine in DME to replace the sulfonyl group, yielding ethyl-substituted pyrimidines with 57–90% efficiency. Subsequent hydrolysis of the ester moiety and amination at the 4- and 5-positions could furnish the triamine.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr with Ethylamine | 2-Chloro-4,5-diaminopyrimidine | K₂CO₃, MeCN, 25°C, 2–3 h | 57–85 | Regioselective, mild conditions | Requires halogenated precursors |

| Hydrogenation of Styryl | 2,4-Dichloro-6-styrylpyrimidine | Pd/C, H₂, EtOH, 25°C, 12 h | 70–80 | Stabilizes ring during synthesis | Multi-step, cost of catalysts |

| Nitrosation | 2,4-Diamino-6-ethoxypyrimidine | NaNO₂, H₂SO₄, 25°C, 1 h | 60–75 | Direct amination | Harsh acidic conditions |

| Sulfonyl Displacement | Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate | Ethylamine, DME, 50°C, 1 h | 49–90 | High functional group tolerance | Ester hydrolysis required |

Mechanistic Insights and Reaction Optimization

Electronic and Steric Effects

The electron-withdrawing nature of chlorine or sulfonyl groups at the 2-position activates the pyrimidine ring for SNAr. Ethylamine, a moderate nucleophile, attacks the para- and meta-positions relative to existing amino groups, with steric hindrance minimized by using bulky solvents like DME.

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (>70°C) improve reaction rates but may degrade sensitive intermediates.

- Catalysts : MgCl₂ or DIEPA enhances coupling efficiency in heteroarylation steps .

- Purification : Silica gel chromatography or recrystallization ensures >95% purity .

How can structural integrity and purity of this compound be validated?

Basic Research Question

Methodological Approaches :

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., π-stacking interactions in pyrimidine derivatives) .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl group at N2: δ ~2.8 ppm for CH₂; aromatic protons at ~7.3–8.6 ppm) .

- 2D NMR (COSY, HSQC) : Assigns spin systems and connectivity .

- Mass Spectrometry : ESI-MS (e.g., [M+H]⁺ at m/z 226) validates molecular weight .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time compared to standards .

What strategies optimize the synthesis of this compound for higher yields?

Advanced Research Question

Experimental Design Considerations :

- Solvent Selection : Polar aprotic solvents (e.g., MeCN, DMF) enhance SNAr reactivity .

- Catalytic Systems : MgCl₂ in MeCN improves heteroarylation efficiency (47% yield vs. 30% without catalyst) .

- Temperature Gradients : Stepwise heating (e.g., 50°C for coupling, 70°C for deprotection) minimizes side reactions .

Q. Case Study :

- Yield Improvement : Use of NaN₃ in aqueous medium at 70°C increased amination efficiency from 50% to 68% .

How is the in vivo efficacy of this compound evaluated in disease models?

Advanced Research Question

Methodological Framework :

- TNBS-Induced Colitis Model :

- Dosing : Oral administration (10–50 mg/kg/day) in rats; efficacy compared to 5-ASA or sulfasalazine .

- Endpoints : Colon length, histopathology (inflammatory cell infiltration), and TNF-α levels (ELISA) .

- Pharmacokinetics : Plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

Q. Case Study :

- A derivative showed 90% TNF-α inhibition in vitro but only 50% in vivo due to rapid hepatic clearance. Adjusting to sustained-release formulations improved in vivo efficacy to 70% .

What mechanistic studies elucidate the TNF-α inhibitory activity of this compound?

Advanced Research Question

Methodological Approaches :

- Molecular Docking : Simulate binding to TNF-α (PDB ID: 2AZ5); prioritize residues like Leu120, Tyr59 for hydrogen bonding .

- Western Blotting : Measure NF-κB pathway modulation (e.g., reduced p65 phosphorylation) .

- Transcriptomics : RNA-seq of treated macrophages to identify downregulated pro-inflammatory genes (e.g., IL-6, IL-1β) .

Q. Key Finding :

- The ethyl group at N2 enhances hydrophobic interactions with TNF-α’s binding pocket, explaining its superior activity vs. methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.